Cmpd-15PA is a compound identified as a negative allosteric modulator of the β2-adrenergic receptor (β2AR), a member of the G protein-coupled receptor family. This compound plays a significant role in modulating the receptor's activity by stabilizing its inactive conformation, thereby inhibiting its activation by agonists. Cmpd-15PA is characterized by its unique structural features, including a cyclohexyl and phenyl ring connected by a chiral carbon, which contributes to its binding properties and biological activity .
Cmpd-15PA exhibits significant biological activity as a negative allosteric modulator. Its primary effects include:
The synthesis of Cmpd-15PA involves several steps:
Cmpd-15PA has several potential applications:
Interaction studies have revealed that Cmpd-15PA engages extensively with β2AR through various molecular interactions:
Cmpd-15PA shares structural and functional characteristics with several other compounds that act on G protein-coupled receptors. Below is a comparison highlighting its uniqueness:
| Compound Name | Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Cmpd-6FA | Negative Allosteric Modulator | Stabilizes inactive conformation | Similar binding site but different structural profile |
| Carazolol | Antagonist | Binds orthosteric site | Full antagonist with no allosteric properties |
| Isoproterenol | Full Agonist | Activates β2AR | Promotes active conformation unlike Cmpd-15PA |
| Salmeterol | Partial Agonist | Activates β2AR but with lower efficacy | Has prolonged action compared to Cmpd-15PA |
Cmpd-15PA is unique among these compounds due to its specific role as a negative allosteric modulator rather than a direct agonist or antagonist. Its ability to stabilize an inactive conformation while allowing for nuanced modulation of receptor activity sets it apart in pharmacological research.
The chemical compound Cmpd-15PA represents a significant advancement in the field of allosteric modulators for G-protein-coupled receptors (GPCRs), particularly for the beta-2 adrenergic receptor [1]. Cmpd-15PA is a polyethylene glycol-carboxylic acid derivative of Compound 15 (Cmpd-15), which was initially isolated from a DNA-encoded small-molecule library [5]. This compound has been crystallized in complex with the beta-2 adrenergic receptor to elucidate its binding mode and mechanism of action [1] [5].
The X-ray crystallographic analysis of the beta-2 adrenergic receptor-Cmpd-15PA complex was performed at a resolution of 2.7 Å, providing detailed structural insights into this unique interaction [1]. The crystal structure was obtained using a beta-2 adrenergic receptor-T4 lysozyme fusion protein (beta-2 adrenergic receptor-T4L) bound to the orthosteric antagonist carazolol and Cmpd-15PA [1]. The structure was solved by molecular replacement, with well-defined electron density maps clearly showing the binding position of Cmpd-15PA at the intracellular surface of the receptor [1].
The chemical structure of Cmpd-15PA is characterized by the formula C41H51BrN4O9 with a molecular weight of 823.78 daltons [4] [6]. The compound contains several key structural elements: a bromobenzyl group, a cyclohexyl ring, a phenyl ring, and a polyethylene glycol-carboxylic acid moiety [1] [6]. The full chemical name of Cmpd-15PA is ((4S,7S)-7-(3-Bromobenzyl)-4-(4-carbamoylbenzyl)-1-cyclohexyl-2,5,8-trioxo-1-phenyl-12,15,18-trioxa-3,6,9-triazaicosan-20-oic acid [6]. This complex structure enables specific interactions with the beta-2 adrenergic receptor that are critical for its function as an allosteric modulator [1].
The binding pocket of Cmpd-15PA is formed by a unique arrangement of transmembrane segments and intracellular structures of the beta-2 adrenergic receptor [1]. X-ray crystallography reveals that Cmpd-15PA binds to a pocket formed primarily by the cytoplasmic ends of transmembrane segments 1, 2, 6, and 7, as well as intracellular loop 1 and helix 8 [1] [2]. This binding site is distinct from the orthosteric binding pocket where traditional beta-blockers interact with the receptor [5].
The transmembrane segments contribute specific residues that form the architecture of the binding pocket [1]. Transmembrane segment 1 contributes residues Val54 and Ile58 at its cytoplasmic end, which form part of a hydrophobic pocket that accommodates the cyclohexyl and phenyl rings of Cmpd-15PA [1]. Transmembrane segment 2 provides Asn69 and Ile72, with Asn69 forming polar interactions with Cmpd-15PA [1]. Transmembrane segment 6 contributes Thr274, Ala271, and Leu275, with Thr274 forming direct polar interactions with the formamide functionality of the methylbenzamide group of Cmpd-15PA [1]. Transmembrane segment 7 contributes Tyr326 from the conserved NPxxY sequence, which forms part of the hydrophobic pocket [1].
Helix 8, an amphipathic alpha-helix that follows transmembrane segment 7, plays a crucial role in the binding pocket architecture [1] [14]. It contributes residues Ser329, Asp331, Phe332, and Phe336, with Ser329 and Asp331 forming polar interactions with Cmpd-15PA [1]. The side chains of Phe332 and Phe336 undergo concerted rearrangement to accommodate Cmpd-15PA binding, which changes the shape of the binding pocket [1].
The detailed interactions within the binding pocket can be summarized in the following table:
| Receptor Region | Contributing Residues | Interaction Type with Cmpd-15PA |
|---|---|---|
| TM1 | Val54, Ile58 | Hydrophobic interactions |
| TM2 | Asn69, Ile72 | Polar interactions, van der Waals forces |
| TM6 | Thr274, Ala271, Leu275 | Polar interactions, non-polar interactions |
| TM7 | Tyr326 | Hydrophobic interactions |
| Helix 8 | Ser329, Asp331, Phe332, Phe336 | Polar interactions, structural rearrangement |
| ICL1 | Arg63, Leu64 | Cation-π interaction, hydrophobic interactions |
These specific interactions collectively create a binding pocket that allows Cmpd-15PA to function as an allosteric modulator of the beta-2 adrenergic receptor [1] [5]. The binding of Cmpd-15PA to this pocket stabilizes the inactive conformation of the receptor, particularly through interactions with transmembrane segment 6, which is critical for receptor activation [1].
Intracellular loop 1 (ICL1) plays a crucial role in the stabilization of Cmpd-15PA within its binding pocket at the beta-2 adrenergic receptor [1]. This loop, which connects transmembrane segments 1 and 2, contributes significantly to the formation of the binding pocket and provides specific interactions that anchor Cmpd-15PA in its position [1] [12].
One of the key residues in ICL1 that interacts with Cmpd-15PA is Arg63 [1]. This residue forms a cation-π interaction with the bromo-benzyl ring of Cmpd-15PA, providing a strong anchoring point for the ligand [1]. Additionally, the backbone carbonyl of Arg63 forms polar interactions with Cmpd-15PA, further stabilizing the binding [1]. Another important residue in ICL1 is Leu64, which contributes to the hydrophobic pocket that accommodates the cyclohexyl and phenyl rings of Cmpd-15PA [1].
The binding of Cmpd-15PA induces significant rearrangements in the interactions between ICL1 and other structural elements of the receptor [1]. In the absence of Cmpd-15PA, Arg63 in ICL1 forms a salt bridge with Asp331 in helix 8 [1]. However, when Cmpd-15PA binds, the bromophenyl ring disrupts this salt bridge, enabling the formation of a new salt bridge between Lys267 at the end of transmembrane segment 6 and Asp331 in helix 8 [1]. This new salt bridge serves to trap Cmpd-15PA in its binding pocket and stabilizes transmembrane segment 6 in the inactive conformation [1].
Recent research has highlighted the importance of ICL1 dynamics in receptor activation and signaling [12] [13]. Studies using hydrogen-deuterium exchange mass spectrometry have shown that full agonist binding destabilizes ICL1, while antagonist binding stabilizes it, emphasizing ICL1's role in G protein coupling [12]. The stabilization of ICL1 by Cmpd-15PA is consistent with its function as an allosteric antagonist [1] [12].
The structural rearrangements involving ICL1 upon Cmpd-15PA binding have functional consequences for receptor signaling [1]. By stabilizing ICL1 and facilitating the formation of the salt bridge between transmembrane segment 6 and helix 8, Cmpd-15PA effectively locks the receptor in an inactive conformation [1]. This prevents the outward movement of transmembrane segment 6 that is necessary for G protein coupling and receptor activation [1] [5]. Additionally, the binding of Cmpd-15PA at this location would sterically interfere with G protein coupling based on the structure of the beta-2 adrenergic receptor-G protein complex [1].
Molecular dynamics simulations have provided valuable insights into the conformational dynamics of the beta-2 adrenergic receptor-Cmpd-15PA complex, complementing the static picture obtained from X-ray crystallography [1]. These simulations reveal how Cmpd-15PA influences the dynamic behavior of the receptor, particularly the movements of key structural elements involved in receptor activation [1] [18].
Extensive molecular dynamics simulations were performed on the beta-2 adrenergic receptor bound to carazolol with and without Cmpd-15PA [1]. Five independent simulations totaling 23.1 microseconds were conducted in the presence of Cmpd-15, and three independent simulations totaling 15.1 microseconds were performed in the absence of Cmpd-15 [1]. These simulations provided a comprehensive view of the receptor's conformational dynamics under different conditions [1].
One of the key findings from the molecular dynamics simulations is that Cmpd-15PA stabilizes transmembrane segment 6 in a more inward conformation [1]. In simulations with Cmpd-15PA bound, the intracellular end of transmembrane segment 6 moves inward towards transmembrane segment 2, which is not observed in simulations without Cmpd-15PA [1]. This inward position of transmembrane segment 6 is characteristic of the inactive state of the receptor and prevents the conformational changes necessary for G protein coupling [1] [5].
The molecular dynamics simulations also revealed the stability of the salt bridge between Lys267 in transmembrane segment 6 and Asp331 in helix 8 that forms upon Cmpd-15PA binding [1]. This salt bridge was present in 86.4 ± 5.1% of simulation frames (mean and standard deviation reported for five independent simulations), indicating its consistent stability in the presence of Cmpd-15 [1]. This salt bridge serves to trap Cmpd-15PA in its binding pocket and further stabilizes the inactive conformation of the receptor [1].
The conformational dynamics of proteins are often described in terms of energy landscapes with multiple minima separated by energy barriers [20]. Molecular dynamics simulations help to explore these energy landscapes and identify the preferred conformational states of the protein [20]. In the case of the beta-2 adrenergic receptor-Cmpd-15PA complex, the simulations suggest that Cmpd-15PA alters the energy landscape of the receptor, deepening the energy well corresponding to the inactive state and increasing the energy barrier for transition to the active state [1] [18].
The binding of Cmpd-15PA also affects the conformational dynamics at the junction of transmembrane segment 7 and helix 8 [1]. The simulations indicate that Cmpd-15PA binding is incompatible with the inward movement of Tyr326, Cys327, Ser329, and Asp331 at this junction, which is associated with receptor activation [1]. This provides another mechanism by which Cmpd-15PA stabilizes the inactive conformation of the receptor [1].
Cmpd-15PA contains a chiral carbon connecting the cyclohexyl and phenyl rings, resulting in the existence of two stereoisomers: the R isomer and the S isomer [1]. This stereochemical feature has important implications for the binding of Cmpd-15PA to the beta-2 adrenergic receptor and its function as an allosteric modulator [1].
X-ray crystallographic analysis of the beta-2 adrenergic receptor-Cmpd-15PA complex revealed that Cmpd-15PA used in the crystallization experiments was a racemic mixture of the R and S isomers [1]. However, when both isomers were docked into the electron density map, the R isomer was found to fit better [1]. This suggests that the R isomer may have a higher binding affinity or a more favorable binding mode compared to the S isomer [1].
The stereochemical preference for the R isomer can be understood in terms of the specific interactions between Cmpd-15PA and the binding pocket of the beta-2 adrenergic receptor [1]. The R configuration at the chiral carbon likely positions the cyclohexyl and phenyl rings in an orientation that optimizes their interactions with the hydrophobic pocket formed by Val54, Ile58, Leu64, Ile72, Leu275, Tyr326, and Phe332 [1]. This optimal positioning would enhance the stability of the complex and the effectiveness of Cmpd-15PA as an allosteric modulator [1].
Stereochemistry plays a crucial role in drug-receptor interactions, as different stereoisomers can have dramatically different biological activities [19]. In the case of chiral drugs, one isomer may be therapeutically active while the other is inactive or even harmful [19]. The R and S designations in stereochemistry are based on the Cahn-Ingold-Prelog system, which assigns priorities to the substituents attached to the chiral carbon based on atomic number [17] [19].
For Cmpd-15PA, the chiral carbon is connected to four different groups: the cyclohexyl ring, the phenyl ring, a nitrogen atom, and a hydrogen atom [1] [6]. According to the Cahn-Ingold-Prelog rules, these groups would be assigned priorities based on their atomic numbers, with nitrogen having the highest priority, followed by the carbon atoms of the rings (with further priorities determined by the atoms connected to these carbons), and hydrogen having the lowest priority [17]. The R configuration indicates that when the lowest priority group (hydrogen) is oriented away from the viewer, the other three groups form a clockwise circle in order of decreasing priority [17].
Cmpd-15PA exhibits pronounced negative cooperativity with orthosteric agonists, fundamentally altering the pharmacological profile of the beta-2 adrenergic receptor [1] [2]. The molecular mechanism underlying this negative cooperativity involves the stabilization of transmembrane segment 6 in an inactive conformation, which directly impacts agonist binding affinity and subsequent cyclic adenosine monophosphate signaling cascades [1] [2].
The structural basis for this negative cooperativity centers on Cmpd-15PA's ability to form stabilizing interactions with key residues in transmembrane segment 6. Specifically, the compound establishes direct polar interactions with the side chain of threonine 274 at position 6.36 and non-polar interactions with alanine 271 at position 6.33 and leucine 275 at position 6.37 [1]. These interactions collectively maintain transmembrane segment 6 in an inward conformation that is characteristic of the inactive receptor state [1] [2].
When agonists such as isoproterenol attempt to bind to the orthosteric site, the stabilized inactive conformation of transmembrane segment 6 prevents the conformational changes necessary for high-affinity agonist binding [1] [2]. This mechanism results in a tenfold increase in the dissociation constant for agonist binding, demonstrating the profound impact of allosteric modulation on orthosteric ligand recognition [1]. The negative cooperativity effect is quantitatively manifested as a rightward shift in dose-response curves for agonist-induced cyclic adenosine monophosphate production [1] [2].
Molecular dynamics simulations provide additional mechanistic insights, revealing that transmembrane segment 6 adopts a more inward conformation when bound to Cmpd-15PA compared to the unbound state [1]. These simulations demonstrate that the distance between the alpha carbons of glutamate 268 in transmembrane segment 6 and valine 67 in transmembrane segment 2 is consistently reduced in the presence of Cmpd-15PA, confirming the allosteric stabilization of the inactive conformation [1] [3].
| Ligand Type | Cooperativity Type | Binding Affinity Change | Mechanism | Functional Outcome |
|---|---|---|---|---|
| Agonists (e.g., Isoproterenol) | Negative Cooperativity | Decreased affinity | Transmembrane segment 6 stabilization in inactive state | Reduced agonist response |
| Inverse Agonists (e.g., ICI-118,551) | Positive Cooperativity | Increased affinity | Stabilization of inactive receptor conformation | Enhanced inverse agonist efficacy |
The positive cooperativity exhibited by Cmpd-15PA with inverse agonists represents a complementary mechanism to its negative effects on agonist binding [1] [2]. This phenomenon results from the compound's ability to stabilize the inactive receptor conformation, which is the preferred binding state for inverse agonists such as ICI-118,551 [1]. The molecular mechanism involves the same structural elements responsible for negative cooperativity with agonists but produces the opposite pharmacological outcome due to the distinct binding preferences of inverse agonists.
The stabilization of inactive receptor states by Cmpd-15PA occurs through multiple structural mechanisms. The compound's binding to the intracellular allosteric site prevents the conformational transitions that would normally destabilize the inactive state [1] [2]. This stabilization is particularly evident in the maintenance of transmembrane segment 6 in its inward position, which is incompatible with the active receptor conformation required for G protein coupling [1] [2].
Equilibrium binding studies demonstrate that Cmpd-15PA enhances the binding affinity of inverse agonists by stabilizing the receptor conformations that favor inverse agonist recognition [1]. The positive cooperativity effect is quantitatively reflected in leftward shifts of inverse agonist binding curves and enhanced potency in functional assays measuring receptor inactivation [1] [2].
The thermodynamic basis for this positive cooperativity lies in the principle that inverse agonists preferentially bind to and stabilize inactive receptor conformations [1]. By preventing the receptor from adopting active-like conformations, Cmpd-15PA effectively increases the population of inactive states available for inverse agonist binding, resulting in enhanced binding affinity and functional potency [1] [2].
The formation of a novel salt bridge between aspartate 331 and lysine 267 represents a critical structural rearrangement that underpins the allosteric mechanism of Cmpd-15PA [1] [2]. This salt bridge formation occurs as a consequence of the compound's binding and involves the disruption of a pre-existing salt bridge between arginine 63 and aspartate 331 [1] [2]. The molecular details of this rearrangement provide fundamental insights into the mechanism of allosteric modulation.
In the absence of Cmpd-15PA, the beta-2 adrenergic receptor maintains a salt bridge between arginine 63 in intracellular loop 1 and aspartate 331 in helix 8 [1] [2]. This interaction represents part of the native conformational network that stabilizes the receptor in its basal state [1]. However, upon binding of Cmpd-15PA, the bromophenyl ring of the compound disrupts this original salt bridge through steric interactions with arginine 63 [1] [2].
The disruption of the original salt bridge creates a conformational rearrangement that enables the formation of a new salt bridge between lysine 267 at position 6.29 in transmembrane segment 6 and aspartate 331 at position 8.49 in helix 8 [1] [2]. This newly formed salt bridge serves a dual function: it stabilizes the inactive conformation of transmembrane segment 6 and simultaneously traps Cmpd-15PA in its binding pocket [1] [2].
Molecular dynamics simulations provide quantitative validation of this salt bridge formation, demonstrating that the new interaction between lysine 267 and aspartate 331 is present in 86.4 ± 5.1% of simulation frames [1]. This high occupancy indicates the thermodynamic stability of the new salt bridge and confirms its role in maintaining the allosteric modulation mechanism [1].
| Condition | Salt Bridge | Location | Status | Functional Impact |
|---|---|---|---|---|
| Without Cmpd-15PA | Arg63^ICL1^ — Asp331^8.49^ | ICL1 — H8 | Disrupted by Cmpd-15PA | Original receptor conformation |
| With Cmpd-15PA | Lys267^6.29^ — Asp331^8.49^ | TM6 — H8 | Newly formed (86.4 ± 5.1% stability) | Transmembrane segment 6 stabilization and Cmpd-15PA trapping |
The implications of this salt bridge formation extend beyond simple structural stabilization. The new interaction between lysine 267 and aspartate 331 creates a conformational constraint that prevents the outward movement of transmembrane segment 6 that would normally occur during receptor activation [1] [2]. This constraint is fundamental to the allosteric mechanism, as it maintains the receptor in a conformation that is incompatible with G protein coupling and high-affinity agonist binding [1] [2].
The steric hindrance effects imposed by Cmpd-15PA on G protein coupling represent a direct mechanism by which the compound inhibits receptor activation and downstream signaling [1] [2]. These effects occur through the physical occupation of the intracellular allosteric site by Cmpd-15PA, which creates spatial conflicts with the binding of G proteins and other intracellular signaling partners [1] [2].
The primary steric hindrance effect involves the interaction between Cmpd-15PA and the C-terminal alpha-5 helix of the G protein subunit Gs [1] [2]. Crystal structure comparisons between the beta-2 adrenergic receptor-Gs complex and the Cmpd-15PA-bound receptor reveal that the compound would directly clash with the G protein helix, preventing the formation of the receptor-G protein complex [1] [2]. This steric clash represents a fundamental mechanism by which Cmpd-15PA blocks receptor activation independently of its effects on agonist binding [1] [2].
The structural analysis reveals that Cmpd-15PA occupies a critical region of the intracellular surface that is essential for G protein coupling [1] [2]. The compound's binding site encompasses residues from transmembrane segments 1, 2, 6, and 7, as well as intracellular loop 1 and helix 8, creating a substantial footprint that overlaps with the G protein binding interface [1] [2].
Beyond G protein coupling, Cmpd-15PA is predicted to sterically interfere with the binding of other intracellular signaling partners, including beta-arrestins and G protein-coupled receptor kinases [1] [2]. The compound's occupation of the intracellular allosteric site prevents these proteins from accessing their binding sites on the receptor, thereby blocking multiple signaling pathways simultaneously [1] [2].
| Protein Partner | Affected Region | Steric Hindrance Mechanism | Functional Impact | Experimental Evidence |
|---|---|---|---|---|
| G protein (Gs) | C-terminal α5 helix | Direct clash with Cmpd-15PA | Inhibited G protein coupling | Crystal structure comparison |
| β-arrestin | Intracellular surface | Blocked access to binding site | Reduced β-arrestin recruitment | Functional assays |
| GPCR kinases | Intracellular surface | Blocked access to binding site | Reduced receptor phosphorylation | Predicted based on binding site |
The steric hindrance mechanism is further validated by the observation that Cmpd-15PA's effects on different receptor subtypes vary depending on the conservation of the binding site [1] [2]. The compound shows reduced activity at receptors where the binding pocket residues are not conserved, suggesting that the steric effects are dependent on the precise three-dimensional arrangement of the binding site [1] [2].
Additionally, the binding of Cmpd-15PA necessitates concerted rearrangements of side chains, particularly phenylalanine 332 and phenylalanine 336 in helix 8, which change the shape of the binding pocket and create additional steric barriers to protein-protein interactions [1] [2]. These rearrangements contribute to the overall mechanism by which Cmpd-15PA prevents the conformational changes associated with receptor activation [1] [2].